N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to reduce reaction times and improve efficiency . Chromatographic purification methods, including silica gel chromatography, are commonly employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-D]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: A closely related compound with similar kinase inhibitory properties.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another heterocyclic compound with potential as a kinase inhibitor.
4-Aminopyrazolo[3,4-D]pyrimidine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
N4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs compared to other similar compounds . This unique structure contributes to its potent anti-cancer properties and makes it a valuable candidate for further drug development .
Properties
Molecular Formula |
C9H8N8 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H8N8/c10-9-11-2-1-6(16-9)15-7-5-3-14-17-8(5)13-4-12-7/h1-4H,(H4,10,11,12,13,14,15,16,17) |
InChI Key |
QTJNOFABWBEOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1NC2=NC=NC3=C2C=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.